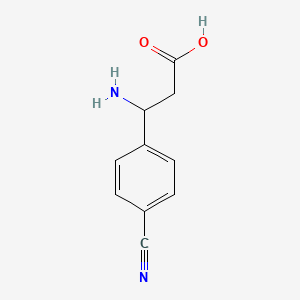

3-Amino-3-(4-cyanophenyl)propanoic acid

Descripción general

Descripción

3-Amino-3-(4-cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol It is characterized by the presence of an amino group, a cyanophenyl group, and a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-cyanophenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of malonic acid with 4-cyanobenzaldehyde in the presence of ammonium acetate and methanol under reflux conditions . This method yields the desired product with a moderate yield.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The cyanophenyl group can be reduced to form aminophenyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Nitro or imino derivatives.

Reduction: Aminophenyl derivatives.

Substitution: Various substituted amino derivatives.

Aplicaciones Científicas De Investigación

Neuroscience

The compound plays a crucial role in neuroscience research as a modulator of neurotransmitter activity. Its ability to influence synaptic transmission makes it valuable for studying neurological disorders. Preliminary studies indicate that 3-Amino-3-(4-cyanophenyl)propanoic acid can enhance synaptic plasticity in animal models, suggesting potential therapeutic applications for conditions such as depression and anxiety disorders .

Pharmaceutical Development

In the realm of drug synthesis, this compound serves as a vital building block for creating novel pharmaceuticals. Its structure allows for modifications that can enhance drug efficacy and reduce side effects. Researchers are particularly interested in its role in developing drugs targeting amino acid pathways, which are essential for various metabolic processes .

Biochemical Research

This compound is extensively used in biochemical studies to investigate protein interactions and enzyme activities. By understanding these interactions, scientists can gain insights into metabolic pathways and disease mechanisms. Its application in enzyme inhibition studies has been particularly notable, contributing to advancements in biochemistry .

Drug Formulation

The compound's unique properties improve solubility and bioavailability in drug formulations, leading to better therapeutic outcomes. This characteristic is particularly beneficial when developing oral medications that require effective absorption in the gastrointestinal tract .

Material Science

In material science, this compound is explored for its potential in creating new materials with specific chemical properties. Its incorporation into polymeric materials can enhance strength and thermal stability, which is advantageous for applications in nanotechnology and advanced materials development .

Case Study 1: Modulation of Glutamatergic Activity

A study published in a peer-reviewed journal demonstrated that this compound acts as an allosteric agonist of metabotropic glutamate receptor subtype 4 (mGluR4). This interaction modulates receptor activity and influences downstream signaling pathways, highlighting its potential in treating neurodegenerative diseases .

Case Study 2: Peptide Synthesis

In peptide synthesis research, the compound has been utilized to create bioactive peptides with specific therapeutic effects. Its role as a building block has facilitated the development of peptides that target various biological processes, proving essential in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(4-cyanophenyl)propanoic acid is not well-documented. it is likely to interact with biological molecules through its amino and cyanophenyl groups, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways involved would require further research to elucidate.

Comparación Con Compuestos Similares

- 3-Amino-3-(4-ethylphenyl)propanoic acid

- 3-Amino-3-(4-isopropylphenyl)propanoic acid

- 3-Amino-3-(4-bromophenyl)propanoic acid

- 3-(4-Cyanophenyl)propionic acid

Comparison: 3-Amino-3-(4-cyanophenyl)propanoic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The cyanophenyl group can participate in specific reactions that other substituents may not, making this compound valuable for certain applications in research and industry .

Actividad Biológica

3-Amino-3-(4-cyanophenyl)propanoic acid (CAS No. 80971-95-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound features a cyanophenyl group attached to an amino acid backbone, which gives it unique properties that may influence its biological activity. The presence of both an amino group and a nitrile group enhances its potential for enzyme interactions and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to specific receptors, potentially altering cellular signaling pathways.

Research indicates that the compound's structural features allow it to interact with biological targets effectively, leading to various pharmacological effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound derivatives. For instance, a series of derivatives were evaluated for their cytotoxic effects on A549 lung cancer cells. Key findings include:

- Cytotoxicity : Some derivatives demonstrated significant reductions in cell viability, with certain compounds reducing A549 cell viability by over 50% compared to control treatments .

- Mechanism : The anticancer activity was linked to the compounds' ability to induce apoptosis and inhibit cell migration, suggesting potential applications in cancer therapy.

| Compound | Cell Viability Reduction (%) | Mechanism |

|---|---|---|

| Compound 1 | 52.4 | Apoptosis induction |

| Compound 2 | 68.7 | Inhibition of migration |

| Compound 3 | 31.2 | Cytotoxicity towards cancer cells |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In various assays, including the DPPH radical scavenging assay, certain derivatives exhibited promising antioxidant capabilities:

- DPPH Scavenging : Compounds showed varying degrees of effectiveness in scavenging free radicals, indicating potential protective effects against oxidative stress .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 85 |

| Compound B | 70 |

| Compound C | 60 |

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Anticancer Activity : A study evaluated the effects of synthesized derivatives on A549 cells, revealing that specific structural modifications could enhance anticancer efficacy while minimizing toxicity towards non-cancerous cells .

- Antioxidant Evaluation : Research demonstrated that certain derivatives not only reduced cancer cell viability but also exhibited antioxidant properties comparable to established antioxidants like ascorbic acid .

Propiedades

IUPAC Name |

3-amino-3-(4-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPLLJRLBHIJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393932 | |

| Record name | 3-amino-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80971-95-5 | |

| Record name | 3-amino-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.